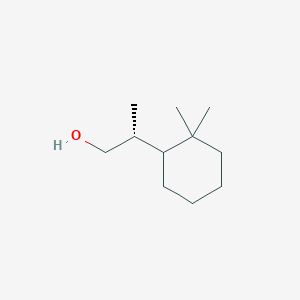
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol, commonly known as DMCP, is a chiral alcohol that has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and flavors. DMCP has a unique structure that makes it an attractive molecule for researchers to study its synthesis, mechanism of action, and its potential applications.
Mecanismo De Acción
The mechanism of action of DMCP is not fully understood. However, it is believed that DMCP exerts its biological activity through its interaction with specific targets in the cell.
Biochemical and Physiological Effects:
DMCP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMCP has antibacterial, antifungal, and antiviral properties. DMCP has also been found to have insecticidal and acaricidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCP has several advantages for lab experiments. It is a chiral molecule, which makes it an attractive molecule for studying asymmetric synthesis. DMCP also has a unique flavor profile, which makes it an attractive molecule for use in flavoring agents.
However, DMCP has some limitations for lab experiments. DMCP is a highly reactive molecule, which makes it difficult to handle in large quantities. DMCP is also a relatively expensive molecule, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on DMCP. One area of research is the development of new synthesis methods for DMCP that are more efficient and cost-effective. Another area of research is the identification of new potential applications for DMCP in various fields such as pharmaceuticals, agrochemicals, and flavors. Additionally, further studies are needed to fully understand the mechanism of action of DMCP and its potential effects on human health and the environment.
Métodos De Síntesis
DMCP can be synthesized through various methods, including the Grignard reaction, Friedel-Crafts reaction, and reduction of ketones. The most commonly used method for synthesizing DMCP is the Grignard reaction, which involves the reaction of 2,2-dimethylcyclohexanone with magnesium in the presence of anhydrous ether to form the Grignard reagent. The Grignard reagent is then reacted with propylene oxide to produce DMCP.
Aplicaciones Científicas De Investigación
DMCP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DMCP has been found to have antibacterial, antifungal, and antiviral properties. DMCP has also been found to have potential applications in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.
In the agrochemical industry, DMCP has been found to be an effective insecticide and acaricide. DMCP has also been found to have potential applications in the synthesis of chiral agrochemicals.
In the flavor industry, DMCP has been found to have a unique flavor profile, which makes it an attractive molecule for use in flavoring agents.
Propiedades
IUPAC Name |
(2R)-2-(2,2-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10,12H,4-8H2,1-3H3/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSACONFAHOHJT-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)
![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)

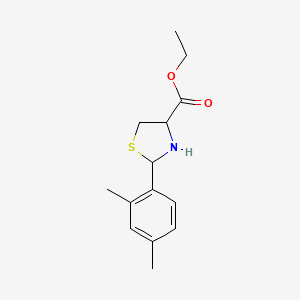
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)

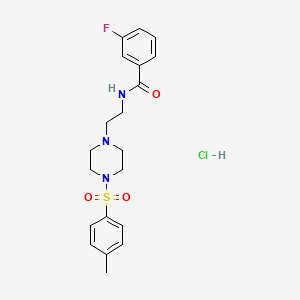
![4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2583178.png)
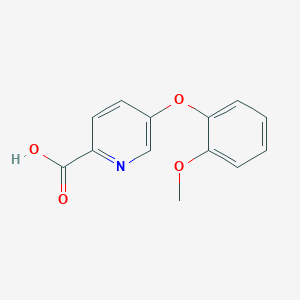
![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)
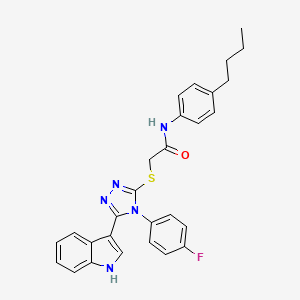
![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)